Regioselective Synthesis: Superior Yields in Metal-Free [3+2] Cycloadditions
The [3+2] cycloaddition of halogenoximes bearing chloromethyl and bromo substituents with CF3-substituted alkenes proceeds with high regioselectivity to yield 3,5-disubstituted isoxazoles, a class that includes 5-bromo-3-(chloromethyl)isoxazole. In contrast, alternative synthetic routes often suffer from poor regioselectivity or require transition metal catalysts. The reported one-pot, metal-free protocol yields the desired regioisomer in up to 95% isolated yield for related 3,5-disubstituted derivatives (e.g., compound 3l, 95% yield) [1]. This high efficiency and scalability (up to 130 g) are crucial for procurement, ensuring a reliable and cost-effective supply of the building block.
| Evidence Dimension | Synthetic Yield of 3,5-Disubstituted Isoxazoles |
|---|---|
| Target Compound Data | Yields of up to 95% for representative 3,5-disubstituted isoxazoles via the optimized method [1]. |
| Comparator Or Baseline | Alternative methods (e.g., earlier cycloadditions or stepwise routes) typically yield lower regioselectivity or require metal catalysts, with yields ranging from 40-74% for some substrates [1]. |
| Quantified Difference | Up to 55% higher yield and exclusive formation of the desired 3,5-disubstituted regioisomer. |
| Conditions | One-pot metal-free [3+2] cycloaddition using NaHCO3 in EtOAc at room temperature to reflux. |
Why This Matters
Higher yield and regioselectivity directly translate to lower cost per gram and higher purity, reducing downstream purification burdens and improving procurement value.
- [1] Chalyk, B. A.; Hrebeniuk, K. V.; Fil, Y. V.; Gavrilenko, K. S.; Rozhenko, A. B.; Vashchenko, B. V.; Borysov, O. V.; Biitseva, A. V.; Lebed, P. S.; Bakanovych, I.; Moroz, Y. S.; Grygorenko, O. O. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. J. Org. Chem. 2019, 84, 15877–15899. View Source
